Orotidylic acid

Vue d'ensemble

Description

L’acide orotique, également connu sous le nom d’orotidine 5’-monophosphate, est un nucléotide pyrimidique. Il est le dernier intermédiaire dans la biosynthèse du monophosphate d’uridine, un composant crucial dans la synthèse de l’ARN. L’acide orotique est formé à partir de l’orotate et du pyrophosphate de phosphoribosyle par l’enzyme orotate phosphoribosyltransférase .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’acide orotique est synthétisé à partir de l’orotate et du pyrophosphate de phosphoribosyle. L’enzyme orotate phosphoribosyltransférase catalyse la réaction, transférant le groupe ribose-phosphate du pyrophosphate de phosphoribosyle à l’orotate, formant l’acide orotique .

Méthodes de production industrielle

La production industrielle de l’acide orotique implique généralement des procédés de fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont génétiquement modifiées pour surproduire l’enzyme orotate phosphoribosyltransférase, facilitant la conversion efficace de l’orotate en acide orotique .

Analyse Des Réactions Chimiques

Types de réactions

L’acide orotique subit plusieurs types de réactions chimiques, notamment :

Décarboxylation : Catalysée par l’enzyme orotidine 5’-phosphate décarboxylase, convertissant l’acide orotique en monophosphate d’uridine.

Phosphorylation : Implique l’ajout de groupes phosphate, souvent médié par des kinases.

Réactifs et conditions courants

Décarboxylation : Nécessite l’enzyme orotidine 5’-phosphate décarboxylase.

Phosphorylation : Implique généralement l’adénosine triphosphate (ATP) comme donneur de phosphate et des kinases spécifiques.

Principaux produits

Monophosphate d’uridine : Formé par la décarboxylation de l’acide orotique.

Applications de la recherche scientifique

L’acide orotique a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Orotidylic acid has several scientific research applications:

Cardioprotection and Exercise Adaptation: Dietary administration of orotic acid, an intermediate in the biosynthesis of this compound, has shown potential benefits in cardioprotection and exercise adaptation.

Mécanisme D'action

L’acide orotique exerce ses effets principalement par son rôle d’intermédiaire dans la biosynthèse du monophosphate d’uridine. L’enzyme orotate phosphoribosyltransférase catalyse la formation de l’acide orotique à partir de l’orotate et du pyrophosphate de phosphoribosyle. Par la suite, l’acide orotique est converti en monophosphate d’uridine par l’enzyme orotidine 5’-phosphate décarboxylase .

Comparaison Avec Des Composés Similaires

Composés similaires

Monophosphate d’uridine : Le produit final de la voie de biosynthèse de l’acide orotique.

Acide orotique : Le précurseur de l’acide orotique dans la voie de biosynthèse.

Unicité

L’acide orotique est unique en son rôle de dernier intermédiaire dans la biosynthèse du monophosphate d’uridine. Sa formation et sa conversion subséquente sont des étapes critiques dans la production de nucléotides pyrimidiques, qui sont essentiels à la synthèse de l’ARN .

Activité Biologique

Orotidylic acid, also known as orotidine 5'-monophosphate (OMP), is a crucial intermediate in the biosynthesis of pyrimidine nucleotides. Its biological activity is primarily associated with its role in metabolic pathways, specifically in the conversion to uridine monophosphate (UMP). This article explores the biological activity of this compound, focusing on its enzymatic interactions, clinical implications, and relevant case studies.

Enzymatic Pathways Involving this compound

This compound is synthesized from orotic acid through the action of orotidine 5'-phosphate decarboxylase (OMPDC) and orotidylic pyrophosphorylase (OPRTase). The conversion of orotic acid to UMP involves several key enzymatic steps:

- Orotic Acid to this compound : Catalyzed by OPRTase, this step is crucial for nucleotide synthesis.

- Decarboxylation of this compound to UMP : OMPDC catalyzes this reaction, which is essential for producing UMP.

The efficiency of these enzymes can significantly impact cellular metabolism and overall health. Notably, deficiencies in these enzymes can lead to hereditary conditions such as orotic aciduria.

Orotic Aciduria

Orotic aciduria is a metabolic disorder characterized by the excessive excretion of orotic acid in urine due to enzyme deficiencies. Clinical manifestations include megaloblastic anemia, growth retardation, and developmental delays.

Case Study 1 : A notable case involved a patient with hereditary orotic aciduria who presented with severe symptoms including orotic acid crystalluria. Diagnostic tests revealed significantly low activities of both OPRTase and OMPDC compared to control values. Treatment with oral uridine resulted in rapid improvement in hematological parameters and developmental milestones, highlighting the importance of early intervention .

| Enzyme Activity (Units) | Patient Values | Control Values |

|---|---|---|

| OPRTase | 0.96 | 5.4 |

| OMPDC | 0.02 | 0.79 |

Inhibition Studies

Research has shown that this compound decarboxylase can be inhibited by various compounds, including azauridine. Azauridine competitively inhibits the enzyme, leading to decreased conversion rates of this compound to UMP. This has implications for therapeutic strategies targeting pyrimidine metabolism in cancer treatment .

Biological Role and Metabolic Significance

This compound plays a pivotal role as a precursor in the synthesis of RNA and DNA nucleotides. Its metabolism is tightly regulated and involves feedback mechanisms influenced by cellular energy status and nucleotide availability. Disruptions in this pathway can lead to significant metabolic disorders.

Table: Summary of Key Enzymes Involved in this compound Metabolism

| Enzyme | Function | Clinical Relevance |

|---|---|---|

| OPRTase | Converts orotic acid to this compound | Deficiency leads to orotic aciduria |

| OMPDC | Converts this compound to UMP | Inhibition affects nucleotide synthesis |

Propriétés

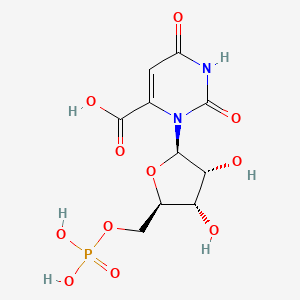

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2O11P/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOBSHFOBAOFBF-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944090 | |

| Record name | Orotidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orotidylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2149-82-8 | |

| Record name | Orotidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotidylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orotidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0ARN8U4Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orotidylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.